molecular formula C21H21N3O2 B3000493 N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 898221-19-7

N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No. B3000493
CAS RN: 898221-19-7
M. Wt: 347.418
InChI Key: WRYHVSPBDPSCAL-UHFFFAOYSA-N
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Description

The compound N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic molecule that may have potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups have been synthesized and studied for various biological activities, such as antiallergic, antifungal, and antioxidant properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification with 4-aminopyridine . Similarly, the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives was achieved by condensation of substituted amines with maleic anhydride, followed by cyclization . These methods could potentially be adapted for the synthesis of N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the geometrical parameters, stability, charge distribution, and intermolecular interactions of the molecules. For example, the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide revealed strong C-H⋯O and N-H⋯O intermolecular interactions .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups and substituents. The reaction of N-Benzylidene-α-acetamidobenzylamine with dialkylamines in the presence of methylamine or ammonia produced N-(α-dialkylaminobenzyl) acetamides, suggesting a possible pathway for the modification of acetamide compounds . These reactions are typically guided by the electronic and steric properties of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like fluorine or nitro groups can significantly affect these properties . Additionally, the antioxidant activity of acetamide derivatives has been evaluated using assays like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH), indicating that certain substitutions on the phenyl ring can enhance the activity .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

  • Research on pyrazole-acetamide derivatives, including the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, highlighted their potential in forming supramolecular architectures through hydrogen bonding. These complexes displayed significant antioxidant activity, suggesting potential biomedical applications for similar compounds (Chkirate et al., 2019).

Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

  • A study on the synthesis of a new class of pyridazin-3-one derivatives established a general route for their creation. This work underscores the versatility of pyridazinone frameworks for generating fused azines, which could inform the synthesis and potential applications of the target compound (Ibrahim & Behbehani, 2014).

Structural and Spectroscopic Studies of Pyridazinone Derivative

  • Another study detailed the synthesis, structural characterization, and spectroscopic studies of a new pyridazinone derivative. The research included theoretical calculations and highlighted the molecule's reactivity, potentially offering a model for understanding the chemical behavior of the compound (Kalai et al., 2021).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)13-22-20(25)14-24-21(26)12-11-19(23-24)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYHVSPBDPSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide

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